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Introduction

CAP3 (Contig Assembly Program 3) is a widely used and effective DNA sequence assembly
program, particularly well-suited for smaller-scale genome projects, such as those involving
microbial genomes. Developed by Xiaoqiu Huang and Anup Madan, CAP3 utilizes a "fragment-
at-a-time" assembly algorithm. It excels at assembling Sanger sequencing reads and has also
been effectively used in conjunction with next-generation sequencing (NGS) data, often for
improving assemblies generated by other tools.[1][2][3]

Key features of CAP3 include its ability to clip low-quality 5" and 3' ends of reads, utilize base
quality values to improve accuracy, and employ forward-reverse constraints from paired-end
reads to correct misassemblies and link contigs.[1][2][3] These functionalities make it a
valuable tool for producing accurate and contiguous microbial genome assemblies.

Key Features and Capabilities of CAP3

o Overlap-Layout-Consensus (OLC) Strategy: CAP3 employs a three-phase OLC strategy for
genome assembly.[1]

e Quality Clipping: Automatically identifies and removes low-quality regions from the ends of
sequencing reads, improving the accuracy of the assembly.[1][2]
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e Use of Base Quality Values: Incorporates base quality scores (e.g., from Phred) into the
computation of overlaps and the generation of consensus sequences, leading to more
reliable results.[1][2]

o Forward-Reverse Constraints: Utilizes information from paired-end sequencing to correct
assembly errors and to order and orient contigs into larger scaffolds.[1][3]

e Robust Error Handling: The algorithm is designed to be tolerant of sequencing errors.

o Versatile Input and Output: Accepts standard FASTA format for sequence reads and provides
output in various formats, including its own native format, ACE format for viewing in tools like
Consed, and simple FASTA format for the assembled contigs.[1][4]

Performance and Applications

While originally benchmarked on BAC datasets, CAP3 has demonstrated its utility in improving
the assembly of other types of sequencing data. For instance, in a study on coral
transcriptomes, the use of CAP3 on an initial assembly generated by the ABySS assembler
resulted in a significant improvement in the N50 value, a key metric of assembly contiguity.[5]

Quantitative Data on Assembly Improvement

The following table summarizes the improvement in N50 for two coral transcriptome
assemblies after being processed with CAP3. A higher N50 value indicates a more contiguous

assembly.
Assembly Initial N50 (bp) N50 after CAP3 (bp)
Favl 1027 1665
Fav2 742 1439

Data adapted from a study on Favia corals, demonstrating the utility of CAP3 in improving
assembly contiguity.[5]

Experimental Protocols
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This section provides a detailed protocol for using CAP3 for the de novo assembly of microbial
sequencing reads.

Protocol 1: De Novo Assembly of Microbial Sequencing
Reads using CAP3

1. Input File Preparation:

e Sequence Reads File: Your sequencing reads must be in a multi-FASTA format. Each
sequence entry should have a unique identifier.

o File Name:your_reads.fasta

e Quality Scores File (Optional but Recommended): If you have base quality scores, they
should be in a FASTA-like format, where the sequence of numbers corresponds to the quality
values for each base in the corresponding sequence read.

o File Name:your_reads.fasta.qual

o Forward-Reverse Constraints File (Optional): For paired-end reads, you can provide a file
specifying the constraints. Each line should contain the names of the two reads in a pair and
the minimum and maximum expected distance between them.

o File Name:your_reads.fasta.con

o Format:iread F read R min_dist max_dist
2. Running CAP3 from the Command Line:
The basic command to run CAP3 is as follows:

Commonly Used Options:
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Option Description Default Value

Specify a band expansion size 20
-a
N (default 20)

Specify a base quality cutoff
for differences N (default 20)

Specify a base quality cutoff
for clipping N (default 12)

d Specify a max gscore sum at 250
differences N (default 250)

Specify a clearance N for

contig merging (default 10)

Specify a max gap length in
overlaps N (default 20)

Specify a gap penalty factor N
(default 6)

Specify a max overhang
percent length N (default 20)

Specify a segment pair score

| 40
cutoff N (default 40)
Specify a chain score cutoff N 80
: (default 80)
‘ Specify a end clipping flag N 1
(default 1)
Specify a match score factor N 5
-m

(default 2)

Specify a mismatch score
factor N (default -5)

Specify a overlap length cutoff
N (default 40)
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Specify a overlap percent
identity cutoff N (default 90)

Specify a reverse orientation
value N (default 1)

Specify a overlap similarity
-s 900
score cutoff N (default 900)

. Specify a max number of word 300
matches N (default 300)

Specify a min number of
-u constraints for correction N 3
(default 3)

Specify a min number of
-v constraints for linking N 2
(default 2)

Specify a file name for clipping

info

Specify a prefix for output file
-X "cap"
names

Specify a clipping range N
-y 100
(default 100)

Specify a min number of good
-z reads at clip position N (default 3
3)

A comprehensive list of parameters can be found in the UGENE documentation.[6]

Example Command:

For a standard assembly with a high stringency for overlap identity:

This command will assemble the reads in your_reads.fasta, requiring a 95% identity for
overlaps, and will write the main output to your_assembly.cap.
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3.

Interpreting the Output Files:

CAP3 generates several output files that provide a comprehensive overview of the assembly.[4]

your_assembly.cap (Standard Output): The main assembly file containing detailed
information about the contigs, including the alignment of reads within each contig.

your_reads.fasta.cap.contigs: A FASTA file containing the consensus sequences of the
assembled contigs.

your_reads.fasta.cap.contigs.qual: A file with the quality scores for the consensus sequences
in the .contigs file.

your_reads.fasta.cap.singlets: A FASTA file containing the reads that were not assembled
into any contig.

your_reads.fasta.cap.ace: The assembly in ACE format, which can be visualized in programs
like Consed.

your_reads.fasta.cap.info: A file containing information and statistics about the assembly
process.

. Post-Assembly Analysis:

Assembly Statistics: Use tools like QUAST to assess the quality of your assembly. Key
metrics include:

o N50: The contig length such that 50% of the assembly is contained in contigs of this length
or longer.

o Number of contigs: Fewer contigs generally indicate a more contiguous assembly.
o Largest contig: The size of the largest assembled contig.
o Total assembly length: The total number of bases in all contigs.

Annotation: Annotate the assembled genome to identify genes and other functional
elements. Tools like Prokka or RAST are commonly used for microbial genome annotation.
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Visualizations
CAP3 Assembly Workflow

The following diagram illustrates the logical workflow of the CAP3 assembly process.
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CAP3 Assembly Workflow Diagram

De Novo Genome Assembly Logical Pathway

This diagram illustrates the broader logical steps involved in a typical de novo microbial
genome assembly project, where CAP3 can play a crucial role.
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Logical Pathway of De Novo Genome Assembly
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Conclusion

CAP3 remains a relevant and powerful tool for microbial genome assembly, particularly for
smaller datasets and for refining assemblies from other software. Its emphasis on accuracy
through the use of quality scores and paired-end constraints makes it a reliable choice for
generating high-quality draft genomes. By following the protocols and understanding the
workflow outlined in these application notes, researchers can effectively leverage CAP3 in their
microbial genomics and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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